(2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid
Description
(2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid is a stereospecific, isotopically labeled derivative of butanedioic acid (succinic acid). Its structure features:
- 15N isotopic labeling at the azanyl (amine) group.
- 13C isotopic labeling at all four carbon positions of the butanedioic acid backbone.
- (2R) stereochemistry, indicating the configuration of the chiral center at the second carbon.
This compound is primarily used in advanced research applications, such as:
- Metabolic pathway tracing: The 13C and 15N labels enable precise tracking in NMR and mass spectrometry (MS) studies.
- Isotopic internal standards: Utilized in quantitative MS to improve accuracy in pharmaceutical or biochemical analyses.
The synthesis of this compound likely involves isotopically enriched precursors (e.g., 15N-labeled ammonia and 13C-labeled carboxylic acid derivatives), followed by stereospecific reactions to ensure the (2R) configuration.
Properties
Molecular Formula |
C4H7NO4 |
|---|---|
Molecular Weight |
138.07 g/mol |
IUPAC Name |
(2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m1/s1/i1+1,2+1,3+1,4+1,5+1 |
InChI Key |
CKLJMWTZIZZHCS-TWDPQRAKSA-N |
Isomeric SMILES |
[13CH2]([13C@H]([13C](=O)O)[15NH2])[13C](=O)O |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid typically involves the incorporation of isotopically labeled precursors. One common method is the use of isotopically labeled ammonia (15N) and isotopically labeled carbon sources (13C). The synthesis can be carried out through a series of chemical reactions, including amination and carboxylation, under controlled conditions to ensure the incorporation of the isotopes at the desired positions.
Industrial Production Methods
Industrial production of isotopically labeled compounds like (2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid is often carried out in specialized facilities equipped to handle isotopic materials. The process involves the use of high-purity isotopic precursors and advanced synthesis techniques to achieve the desired labeling efficiency and purity. The production is typically done in batch processes, with rigorous quality control measures to ensure the consistency and reliability of the labeled compound.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as butanediol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce butanediol derivatives. Substitution reactions can lead to a variety of substituted butanedioic acid derivatives.
Scientific Research Applications
(2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly those involving isotopic labeling.
Mechanism of Action
The mechanism of action of (2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid involves its interaction with specific molecular targets and pathways. The isotopic labeling allows researchers to track the compound’s movement and transformation within biological systems. The compound can participate in various biochemical reactions, including those involving amino acids and metabolic intermediates, providing insights into metabolic pathways and enzyme activities.
Comparison with Similar Compounds
Isotopically Labeled Analogues
L-Methionine-13C5,15N
- Structure: A sulfur-containing amino acid with 13C at five positions and 15N at the amine group.
- Applications : Used as a tracer in protein synthesis studies and metabolic flux analysis.
- Key Differences :
- Functional groups: Methionine contains a thioether group, while the target compound is a dicarboxylic acid.
- Labeling pattern: Methionine’s 13C5 and 15N labels span its entire carbon chain, whereas the target compound’s 13C4 is localized to the succinate backbone.
Unlabeled Succinic Acid Derivatives
Desvenlafaxine Succinate
- Structure : A 1:1 salt of desvenlafaxine (an antidepressant) and unlabeled succinic acid .
- Applications : Pharmaceutical formulation to enhance drug solubility and stability.
- Key Differences: No isotopic labels; the succinate acts solely as a counterion. The target compound’s isotopic labeling makes it unsuitable for bulk pharmaceutical use but ideal for analytical research.
Analytical Characterization
- NMR Spectroscopy : The target compound’s 13C labels eliminate splitting from 12C-13C coupling, simplifying spectral interpretation compared to partially labeled compounds.
- Mass Spectrometry : High-resolution MS distinguishes its isotopic signature (e.g., +4 Da from 13C4) from unlabeled succinic acid (118.09 Da) .
Functional Analogues in Pharmaceuticals
- Succinate Salts : Commonly used in drugs (e.g., metoprolol succinate) to improve bioavailability. Unlike the target compound, these lack isotopic labels and chiral specificity .
- Amino Acid Derivatives: Isotopic labeling in compounds like L-Methionine-13C5,15N shares research applications but differs structurally and functionally .
Biological Activity
(2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid, a highly isotopically labeled derivative of butanedioic acid (succinic acid), possesses unique isotopic labels including nitrogen-15 and carbon-13. These isotopes are instrumental in tracing metabolic pathways and understanding molecular interactions within biological systems.
- Molecular Formula : C4H7N^15O4
- Molecular Weight : 138.11 g/mol
- IUPAC Name : (2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid
Biological Activity Overview
The biological activity of (2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid is primarily attributed to its ability to interact with various biological targets due to the presence of the amine group. Compounds with similar structures often exhibit significant biological activities such as acting as neurotransmitters or modulators in physiological processes.
- Metabolic Tracing : The isotopic labeling allows for the tracking of the compound through metabolic pathways, providing insights into its role and effects within biological systems.
- Enzyme Interaction : Studies indicate that compounds containing amine groups can interact with enzymes and receptors, influencing various biochemical reactions.
Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
-
Metabolic Pathway Studies :
- The compound has been used in metabolic studies to trace the conversion pathways in organisms, particularly in understanding how similar compounds behave in vivo .
-
Pharmacological Implications :
- It has been suggested that compounds with similar amine functionalities can serve as neurotransmitters or modulators in various physiological processes .
- Comparative Studies :
Comparison of Similar Compounds
| Compound Name | Structure | Biological Role | Unique Aspect |
|---|---|---|---|
| (2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid | Isotopically labeled | Metabolic tracing | Contains multiple isotopes |
| L-Alanine | Amino acid | Precursor to neurotransmitters | Non-labeled |
| L-Glutamic Acid | Amino acid | Neurotransmitter | Critical for synaptic transmission |
| Succinic Acid | Dicarboxylic acid | Krebs cycle intermediate | Lacks nitrogen |
Case Studies
-
Metabolic Tracing in Rodents :
- A study utilizing (2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid demonstrated its application in tracing metabolic pathways in rodent models. Results indicated significant incorporation into metabolic cycles relevant to energy production .
- Neurotransmitter Modulation :
Q & A
Basic: What synthetic strategies are recommended for preparing (2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid, and how is its stereochemical purity validated?
Methodological Answer:
Synthesis typically involves isotopic labeling via enzymatic or chemical incorporation of 15N and 13C precursors. For example, enzymatic transamination using 15N-labeled ammonia and 13C4-labeled succinate precursors can ensure stereospecificity at the 2R position. Post-synthesis, chiral HPLC or capillary electrophoresis is used to verify enantiomeric excess (>98%), while 13C-NMR confirms isotopic incorporation at positions 1–4, and 15N-NMR validates the azanyl group’s position . Mass spectrometry (HRMS) further corroborates isotopic enrichment ratios (e.g., 13C4: >99% purity) .
Advanced: How does isotopic labeling (13C4/15N) impact kinetic parameter measurements in enzyme-catalyzed reactions involving this compound?
Methodological Answer:
Isotopic substitution can introduce kinetic isotope effects (KIEs), altering reaction rates. For instance, 15N labeling in the azanyl group may slow transamination rates by 5–15% due to increased bond stability. To mitigate data contradictions, parallel assays with unlabeled substrate controls are essential. Advanced methods like stopped-flow spectroscopy or quench-flow LC-MS/MS can capture transient intermediates, while global kinetic modeling (e.g., using COPASI) accounts for isotope-derived deviations .
Basic: What spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer:
- 13C-NMR : Identifies carbon labeling positions (δ 170–180 ppm for carboxylic acids; δ 35–45 ppm for CH2 groups) and confirms 13C4 incorporation .
- 15N-NMR : Detects the 15N-azanyl group (δ 20–30 ppm) and distinguishes it from non-labeled impurities .
- IR Spectroscopy : Validates carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M-H]⁻) with isotopic mass shifts consistent with 13C4 and 15N .
Advanced: How can metabolic flux analysis (MFA) leverage this compound to map succinate dehydrogenase (SDH) activity in mitochondria?
Methodological Answer:
13C4-labeled butanedioic acid serves as a tracer in MFA to quantify SDH-mediated conversion to fumarate. LC-MS/MS tracks 13C enrichment in TCA cycle intermediates, while 15N labeling aids in distinguishing endogenous vs. tracer-derived nitrogen pools. Computational tools (e.g., INCA or OpenFLUX) model flux distributions, but researchers must correct for isotopic dilution and compartment-specific labeling (e.g., mitochondrial vs. cytosolic succinate pools) .
Basic: What purification protocols ensure high yield and isotopic fidelity post-synthesis?
Methodological Answer:
- Ion-Exchange Chromatography : Removes unreacted 15N-ammonia and 13C-succinate precursors using a Dowex-50W column (pH 4.5–5.0) .
- Recrystallization : Ethanol/water (7:3 v/v) at 4°C achieves >95% recovery with minimal isotopic loss .
- HPLC : C18 reverse-phase columns (0.1% TFA in acetonitrile/water) resolve stereoisomers and confirm purity (>99%) .
Advanced: How do membrane transport studies using this compound address discrepancies in cellular uptake kinetics?
Methodological Answer:
Contradictions in uptake rates (e.g., pH-dependent vs. carrier-mediated transport) are resolved via dual-isotope labeling. For example, 13C4/15N-labeled compound is co-administered with 3H-succinate to distinguish passive diffusion from active transport (e.g., via SLC13 transporters). Intracellular isotope ratios (measured by LC-MS) and competitive inhibition assays (using excess unlabeled succinate) validate transport mechanisms .
Basic: What stability tests are required for long-term storage of this compound?
Methodological Answer:
- Thermal Stability : Accelerated degradation studies (40°C/75% RH for 6 months) assess isotopic integrity via NMR/MS.
- Light Sensitivity : Amber vials prevent photodegradation of the azanyl group.
- Lyophilization : Freeze-drying in 10 mM ammonium bicarbonate (pH 7.4) ensures >2-year stability at -20°C .
Advanced: How can isotopic scrambling during radiolabeling (e.g., 14C/3H) confound data interpretation in tracer studies?
Methodological Answer:
Scrambling (e.g., 13C → 14C exchange) introduces false signals in autoradiography or scintillation counting. To mitigate, use position-specific labeling (e.g., 13C4 at C1–C4 only) and validate via tandem MS/MS fragmentation. For time-resolved studies, quench-flow systems paired with rapid freezing (liquid N2) arrest scrambling artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
